
3-(4-Nitrophenoxy)propane-1,2-diol
描述
3-(4-Nitrophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H11NO5. It consists of a propane chain with two hydroxyl groups (diol) attached to carbons 1 and 2, and a 4-nitrophenyl group linked to the third carbon through an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
3-(4-Nitrophenoxy)propane-1,2-diol can be synthesized through the Williamson ether synthesis. In this method, 4-nitrophenol reacts with a propane diol derivative in the presence of a base. The reaction can be represented as follows:
4−NO2C6H4OH+CH2OHCH(CH2OH)CH3+Base→3−(4−Nitrophenoxy)propane−1,2−diol+H2O
Industrial Production Methods
The industrial production of this compound typically involves large-scale Williamson ether synthesis, where the reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
3-(4-Nitrophenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Carboxylic acids or acid chlorides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 3-(4-Aminophenoxy)propane-1,2-diol.
Substitution: Formation of esters or ethers depending on the reagents used.
科学研究应用
3-(4-Nitrophenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzymatic activity and protein interactions due to its diol and nitro functionalities.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 3-(4-Nitrophenoxy)propane-1,2-diol involves its interaction with molecular targets through its functional groups. The diol groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzymatic activity, protein binding, and other cellular processes.
相似化合物的比较
Similar Compounds
- 3-(2-Nitrophenoxy)propane-1,2-diol
- 3-(4-Nitrophenoxy)butane-1,2-diol
- 3-(4-Aminophenoxy)propane-1,2-diol
Uniqueness
3-(4-Nitrophenoxy)propane-1,2-diol is unique due to its specific combination of a diol and a nitro-substituted aromatic ring. This combination provides distinct chemical reactivity and potential applications compared to similar compounds. The presence of both hydroxyl and nitro groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
属性
IUPAC Name |
3-(4-nitrophenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERGZLQRVWFVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405393 | |
| Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34211-48-8 | |
| Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
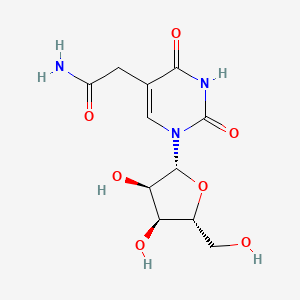
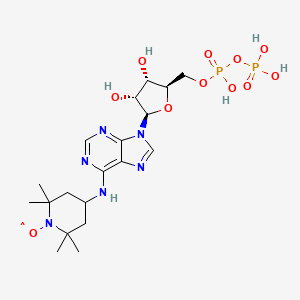
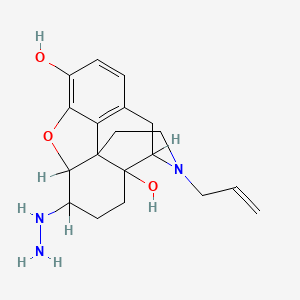
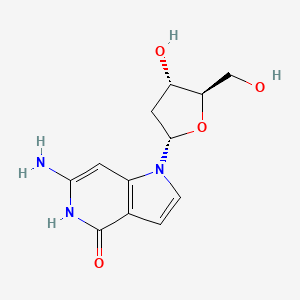
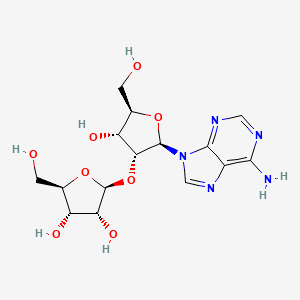
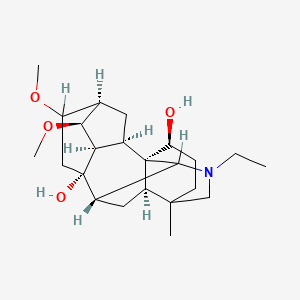
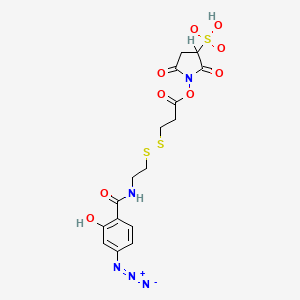
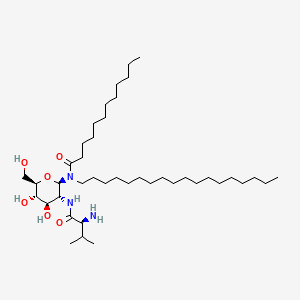
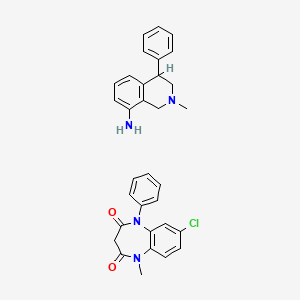
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)


![ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE](/img/structure/B1230104.png)
